molecular formula C6H5NO3 B8705519 3-(2-Nitrovinyl) furan

3-(2-Nitrovinyl) furan

Cat. No. B8705519
M. Wt: 139.11 g/mol
InChI Key: YMCXKFWNFUMXOD-UHFFFAOYSA-N
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Patent
US07037916B2

Procedure details

A freshly prepared solution of sodium methoxide (prepared by dissolving sodium (0.46 g, 20 mmol) in MeOH (5 mL)) was added very slowly via a double ended needle to a solution of 3-furaldehyde (1.73 mL, 20 mM) and nitromethane (1.08 mL, 20 mmol) in MeOH (4 mL) cooled to 0° C. The mixture was stirred at 0° C. an addition 5 min, then Et2O (10 mL) was added. The resultant salt was collected via filtration, thoroughly washed with Et2O, taken up in a minimum amount of water then the solution was added to an ice cold solution of 25% HCl (80 mL). The solid that formed was collected by filtration and washed with water, then the moist product was taken up in CHCl3/MeOH and solvents removed to give 3-(2-nitrovinyl) furan (69%) as a pale yellow solid.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.73 mL
Type
reactant
Reaction Step Two
Quantity
1.08 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[O:4]1[CH:8]=[CH:7][C:6]([CH:9]=O)=[CH:5]1.[N+:11]([CH3:14])([O-:13])=[O:12].CCOCC>CO>[N+:11]([CH:14]=[CH:9][C:6]1[CH:7]=[CH:8][O:4][CH:5]=1)([O-:13])=[O:12] |f:0.1|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
1.73 mL
Type
reactant
Smiles
O1C=C(C=C1)C=O
Step Three
Name
Quantity
1.08 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
CCOCC
Step Five
Name
Quantity
4 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
an addition 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The resultant salt was collected via filtration
WASH
Type
WASH
Details
thoroughly washed with Et2O
ADDITION
Type
ADDITION
Details
the solution was added to an ice cold solution of 25% HCl (80 mL)
CUSTOM
Type
CUSTOM
Details
The solid that formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
solvents removed

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=CC1=COC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.